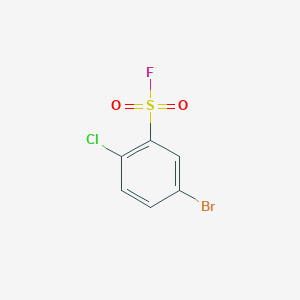

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride (5-Br-2-Cl-1-S-F) is a sulfonyl fluoride compound that is widely used in scientific research. It has a variety of applications, from synthesis of new compounds to use as a reagent in biochemical and physiological experiments. This compound has become increasingly popular due to its low cost and high reactivity.

Wissenschaftliche Forschungsanwendungen

5-Br-2-Cl-1-S-F has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it is highly reactive and can be used to synthesize a variety of compounds. It is also used in biochemical and physiological experiments, as it can be used to modify proteins and other biomolecules. Additionally, 5-Br-2-Cl-1-S-F can be used to label and track molecules in biological systems.

Wirkmechanismus

Target of Action

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride is a unique reagent that possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride) and has great potential to function as a tris-electrophile . It is used in the sulfur (VI) fluoride exchange (SuFEx) clickable material to enrich the SuFEx tool cabinet .

Mode of Action

The compound interacts with its targets through a process known as fluorosulfonylation . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The electrophile forms this sigma-bond, and one carbon gets a positive charge while the other forms a C-E bond .

Biochemical Pathways

The compound’s application for regioselective synthesis of 5-sulfonylfluoro isoxazoles has been realized through a [3+2] cycloaddition .

Result of Action

The result of the compound’s action is the formation of functionalized isoxazoles possessing sulfonyl fluoride moieties . This is achieved through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 5-Br-2-Cl-1-S-F in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is highly reactive, making it ideal for organic synthesis. Additionally, it can be used to modify proteins and other biomolecules, allowing scientists to study their structure and function. Finally, it can be used to label and track molecules in biological systems.

However, there are also some limitations to the use of 5-Br-2-Cl-1-S-F in laboratory experiments. It is highly reactive and can cause unwanted side reactions, making it difficult to control the reaction conditions. Additionally, it can be toxic if not handled properly, and it can cause irritation to the eyes, skin, and respiratory tract.

Zukünftige Richtungen

The use of 5-Br-2-Cl-1-S-F in scientific research is likely to continue to grow in the future. One potential application is in the development of new drugs and other biologically active molecules. Additionally, it could be used to study the structure and function of proteins and other biomolecules, and to label and track molecules in biological systems. Finally, it could be used to synthesize a variety of compounds, including new materials with novel properties.

Synthesemethoden

The synthesis of 5-Br-2-Cl-1-S-F is relatively simple and can be accomplished in a few steps. The first step is to prepare a solution of bromine and chlorobenzene in an organic solvent, such as dichloromethane. Next, a sulfonyl fluoride reagent is added to the solution, and the mixture is heated to a temperature of approximately 80°C. After the reaction has been allowed to proceed for several hours, the reaction mixture is cooled and filtered to remove any unreacted reagents. The resulting product is then purified by column chromatography to obtain pure 5-Br-2-Cl-1-S-F.

Eigenschaften

IUPAC Name |

5-bromo-2-chlorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGCZGNHGHPKND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2856092.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2856098.png)

![N-(1-cyanocyclohexyl)-2-{2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2856099.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2856105.png)

![2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2856106.png)

![Ethyl 7-oxo-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2856108.png)